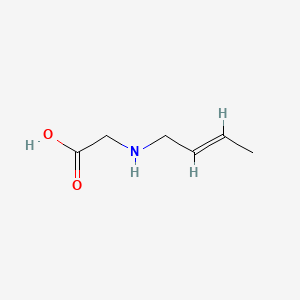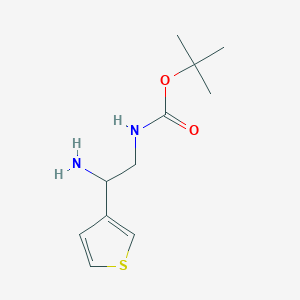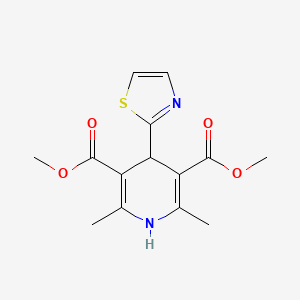methylamine](/img/structure/B8704083.png)
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position, a methoxyethyl group at the 2-position, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the pyridine ring with a methoxyethyl group
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine involves its interaction with specific molecular targets. The chloro group and the pyridine ring play crucial roles in binding to enzymes or receptors, while the methoxyethyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-propyl-amine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
IRNCHAMDPYELQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)




![Methanesulfonic acid, 1,1,1-trifluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl ester](/img/structure/B8704087.png)



